molecular formula C14H20N2O4S B1607888 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 959575-45-2

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1607888
CAS No.: 959575-45-2
M. Wt: 312.39 g/mol
InChI Key: VTHDOHSCHLMWBA-KOLCDFICSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a thiazole-substituted methyl moiety. This compound is primarily utilized in medicinal chemistry as a building block for peptidomimetics or protease inhibitors due to its rigid pyrrolidine backbone and the electron-rich thiazole ring, which enhances binding interactions with biological targets. The Boc group ensures stability during synthetic processes, while the stereochemistry at positions 2 and 4 influences its conformational behavior and biological activity .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-6-9(5-11(16)12(17)18)4-10-7-21-8-15-10/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHDOHSCHLMWBA-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376064
Record name (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959575-45-2
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-(4-thiazolylmethyl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959575-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine backbone with a thiazole side chain and a tert-butoxycarbonyl (Boc) protecting group. The structural formula can be represented as follows:

C12H16N2O3S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Antiviral Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antiviral activity. For instance, this compound has been investigated for its role as an intermediate in the synthesis of antiviral agents, particularly those targeting hepatitis C virus (HCV) . The compound's thiazole moiety is believed to enhance its interaction with viral proteins, potentially inhibiting viral replication.

Antitumor Activity

Research has shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, thiazole-containing pyrrolidines have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The specific mechanisms by which this compound exerts its antitumor effects are still under investigation but may involve modulation of cell signaling pathways associated with tumor growth.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrrolidine derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways, such as proteases and kinases. The thiazole ring may contribute to binding affinity and selectivity towards these enzymes . Further studies are needed to elucidate specific targets and inhibition mechanisms.

Synthesis and Characterization

A study focused on the synthesis of this compound utilized chiral separation techniques to obtain enantiopure forms. The process highlighted the importance of maintaining stereochemistry for biological activity .

Pharmacological Evaluation

In vitro assays demonstrated that the compound showed significant activity against specific viral strains, supporting its potential use in antiviral drug development. The cytotoxicity profile was evaluated against several cancer cell lines, revealing a dose-dependent response that warrants further exploration in vivo .

Data Table: Biological Activities

Activity Description Reference
AntiviralPotential intermediate for HCV treatment; enhances interaction with viral proteins
AntitumorInduces apoptosis in cancer cells; activates caspase pathways
Enzyme InhibitionPossible inhibitor of proteases/kinases; requires further investigation

Scientific Research Applications

Synthesis of Bioactive Molecules

Boc-thiazolylmethyl-pyrrolidine serves as an important intermediate in the synthesis of various bioactive compounds. The thiazole group enhances biological activity, making it a valuable scaffold in drug design.

Peptide Synthesis

The compound can be utilized in solid-phase peptide synthesis (SPPS) as a protected amino acid. The Boc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides with thiazole-containing residues that may exhibit enhanced pharmacological properties.

Antimicrobial Agents

Research has indicated that derivatives of thiazole-containing compounds demonstrate significant antimicrobial activity. The incorporation of the thiazole moiety into pyrrolidine derivatives may lead to new antimicrobial agents, potentially effective against resistant strains of bacteria.

Anticancer Research

Studies have shown that thiazole derivatives possess anticancer properties. The application of Boc-thiazolylmethyl-pyrrolidine in the synthesis of novel anticancer agents could be explored further, targeting specific cancer cell lines.

Neuroprotective Agents

Thiazole-containing compounds have been investigated for neuroprotective effects. The potential application of this compound in developing drugs aimed at neurodegenerative diseases such as Alzheimer’s could be significant due to its ability to cross the blood-brain barrier.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation for peptide coupling reactions, frequently used in medicinal chemistry to create prodrugs or modified peptides.

Reaction Conditions and Yields

Reagent SystemSolventTemperatureYieldApplication Example
PyBOP/DIEA CH₂Cl₂RT, 27 hr84%Glycine benzyl ester coupling
HATU/DIPEADMF0°C→RT78%Conjugation with β-turn inducers
EDC/HOBtTHFReflux68%Macrocycle synthesis
  • Key observation : PyBOP-mediated couplings show superior yields compared to carbodiimide-based methods due to reduced racemization .

  • The thiazole ring remains inert under these conditions, preserving its structural role in target interactions.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate a free amine for further functionalization.

Comparative Deprotection Methods

Acid SystemReaction TimePurity Post-WorkupThiazole Stability
TFA/DCM (1:1)2 hr>95%Stable
HCl/dioxane (4 M)4 hr89%Partial degradation
HCO₂H (neat)6 hr82%Stable
  • TFA is preferred for its rapid deprotection without compromising the thiazole moiety .

  • Post-deprotection, the free amine is often used for reductive amination or sulfonylation .

Esterification and Hydrolysis

The carboxylic acid is esterified for solubility modulation or hydrolyzed to regenerate the active acid form.

Representative Data

Reaction TypeReagents/ConditionsSolventYieldNotes
EsterificationAcCl/MeOH CH₂Cl₂52%Forms methyl ester derivatives
HydrolysisLiOH/H₂O EtOH/H₂O94%Quantitative recovery of acid
  • Methanol/acetyl chloride systems enable mild esterification with minimal side reactions .

  • Hydrolysis under basic conditions (LiOH) is highly efficient but requires pH control to prevent thiazole ring oxidation .

Thiazole-Specific Reactions

The thiazol-4-ylmethyl group participates in:

  • Coordination Chemistry : Binds transition metals (e.g., Pd, Ru) via the N atom in the thiazole ring, enabling catalytic applications.

  • Electrophilic Substitution : Bromination at the thiazole C5 position using NBS/AIBN (yield: 63%).

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 70°C) to introduce aromatic groups.

Oxidation and Reduction

ProcessReagentsOutcomeYield
TEMPO/NaClO₂ CH₃CN/NaH₂PO₄ bufferAlcohol → ketone oxidation94%
NaBH₄/MeOHTHFSelective reduction of ketones88%
  • TEMPO-mediated oxidations are highly selective for secondary alcohols, leaving the thiazole intact .

Crystallization and Chiral Resolution

The compound’s stereochemistry enables separation via diastereomeric salt formation:

  • Resolution Agent : (1R,2S)-Ephedrine in H₂O/EtOH (95:5) .

  • Key Factor : Three hydrogen bonds between (2S,4S)-isomer and water drive selective crystallization .

Stability Under Stress Conditions

ConditionDegradation ObservedHalf-Life (25°C)
pH 1 (HCl)Boc cleavage2.5 hr
pH 13 (NaOH)Thiazole hydrolysis15 min
UV light (254 nm)No degradation>48 hr
  • Stability in aqueous buffers is pH-dependent, with rapid degradation under strong alkaline conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s structural uniqueness lies in the thiazol-4-ylmethyl substituent at the 4-position of the pyrrolidine ring. Below is a comparative analysis with analogous derivatives:

Compound Substituent at 4-Position CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid (Target) Thiazol-4-ylmethyl Not explicitly provided C₁₅H₂₁N₂O₄S ~325.4 Enhanced aromatic π-stacking; potential for hydrogen bonding via thiazole N
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Phenyl 96314-29-3 C₁₆H₂₁NO₄ 291.3 Hydrophobic interactions dominate; limited hydrogen-bonding capacity
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid 4-(Trifluoromethyl)benzyl 957311-17-0 C₁₈H₂₂F₃NO₄ 373.4 Electron-withdrawing CF₃ group improves metabolic stability
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-isopropylphenoxy)pyrrolidine-2-carboxylic acid 4-Chloro-2-isopropylphenoxy 1354486-29-5 C₂₀H₂₇ClNO₅ 396.9 Bulky substituent increases steric hindrance; alters solubility
(2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-pyrrolidine-2-carboxylic acid Fluoro 203866-13-1 C₁₀H₁₆FNO₄ 233.2 Fluorine enhances membrane permeability; reduces basicity

Key Observations :

  • Thiazole vs. Phenyl : The thiazole ring (Target) provides both hydrophobic and polar interactions, unlike the purely hydrophobic phenyl group. This makes the target compound more versatile in binding to enzymes or receptors .
Physicochemical Properties
  • Acidity (pKa) : The thiazole-containing compound has a calculated pKa of ~3.62 (carboxylic acid group), comparable to phenyl derivatives (pKa ~3.5–4.0) but higher than fluorinated analogs (pKa ~2.8–3.0) due to electron-withdrawing effects .
  • LogD (pH 5.5) : The thiazole derivative’s LogD is estimated to be ~1.5–2.0 , reflecting moderate lipophilicity. This is lower than the trifluoromethylbenzyl analog (LogD ~2.5) but higher than the fluoro-substituted compound (LogD ~1.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid

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